molecular formula C10H7Cl2NO2 B2759901 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 441801-00-9

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2759901
CAS No.: 441801-00-9
M. Wt: 244.07
InChI Key: WPRCUFHYPTYFBP-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid (CAS 441801-00-9) is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry. This compound features a multifunctional indole scaffold, which is a privileged structure in the design of bioactive molecules. The presence of both a carboxylic acid and reactive chloro substituents on the aromatic ring system makes it a versatile building block for the synthesis of more complex derivatives, particularly through amide bond formation or metal-catalyzed cross-coupling reactions. Scientific literature highlights the significant research interest in indole-2-carboxamide derivatives, which have demonstrated potent and selective antitumour activities in preclinical studies. For instance, certain structurally related indole-2-carboxamides have shown nanomolar to low-micromolar inhibitory activity (IC50) against viability and proliferation in difficult-to-treat paediatric brain tumour cell lines, including glioblastoma . This underscores the value of the indole-2-carboxylic acid core as a starting point in oncology drug discovery programs. The compound has a molecular formula of C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . For safe handling, please refer to the Safety Data Sheet. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRCUFHYPTYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441801-00-9
Record name 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Fischer Indole Synthesis as the Foundation

The core synthetic pathway for 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid relies on the Fischer indole synthesis, a well-established method for constructing indole scaffolds. This reaction involves the cyclization of arylhydrazines with carbonyl compounds under acidic conditions. For the target compound, the synthesis begins with 3,5-dichloroaniline as the precursor to the requisite arylhydrazine intermediate.

Key steps :

  • Diazotization : Treatment of 3,5-dichloroaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt.
  • Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl to yield 3,5-dichlorophenylhydrazine .

The hydrazine intermediate then undergoes condensation with ethyl pyruvate (CH₃-CO-COOEt) in ethanol under reflux conditions. Ethyl pyruvate serves a dual role:

  • The α-keto group participates in cyclization to form the indole ring.
  • The methyl group (CH₃) becomes the C3 substituent, while the ethoxycarbonyl group (COOEt) occupies the C2 position.

Reaction equation :
$$
\text{3,5-Dichlorophenylhydrazine} + \text{CH₃-CO-COOEt} \xrightarrow{\text{HCl, EtOH}} \text{this compound ethyl ester}
$$

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol, followed by acidification with HCl to precipitate the final product:

$$
\text{this compound ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{this compound}
$$

Optimization of Reaction Conditions

Diazotization and Reduction

Critical parameters for the diazotization step include:

  • Temperature : Maintained below 5°C to prevent decomposition of the diazonium salt.
  • Acid concentration : Excess HCl (≥4 M) ensures protonation of the amine and stabilizes the diazonium intermediate.

The reduction step using SnCl₂ achieves a 70–85% yield of 3,5-dichlorophenylhydrazine, with purification via recrystallization from ethanol-water mixtures.

Fischer Indole Cyclization

Optimization studies reveal that:

  • Solvent choice : Ethanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility of reactants.
  • Acid catalyst : Concentrated HCl (37%) provides superior cyclization rates compared to Lewis acids like ZnCl₂.

Table 1: Reaction Conditions for Fischer Indole Synthesis

Parameter Optimal Value Yield (%)
Temperature 80°C (reflux) 78
Reaction time 6 hours -
Molar ratio (Hydrazine:Pyruvate) 1:1.2 -

Ester Hydrolysis

Hydrolysis proceeds efficiently under mild conditions:

  • Base concentration : 2 M NaOH avoids side reactions such as decarboxylation.
  • Workup : Acidification to pH 2–3 with HCl ensures complete precipitation of the carboxylic acid.

Characterization and Analytical Data

Spectroscopic Properties

This compound exhibits the following characteristics:

Table 2: Spectroscopic Data

Property Data
Melting point 255–257°C (decomposes)
IR (KBr, cm⁻¹) 3280 (N-H), 1670 (C=O), 1600 (C=C aromatic)
¹H NMR (DMSO-d₆, δ) 12.19 (s, 1H, NH), 7.46 (d, 1H, H-5), 7.18 (d, 1H, H-7), 2.41 (s, 3H, CH₃)
MS (m/z) 274 [M+H]⁺

Purity and Yield

The overall yield from 3,5-dichloroaniline to the final product is approximately 52%, with losses occurring primarily during the diazotization and recrystallization steps. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity when using silica gel column chromatography for purification.

Alternative Synthetic Approaches

Vilsmeier-Haack Formylation and Subsequent Modification

While not directly used for the target compound, source explores formylation at C3 via the Vilsmeier-Haack reaction (POCl₃, DMF) to introduce functional groups. This method could theoretically allow for the introduction of a methyl group via reduction of the formyl intermediate (e.g., using LiAlH₄), though this pathway remains unexplored in the literature.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) could potentially introduce the methyl group post-cyclization. However, the electron-withdrawing effect of the carboxylic acid at C2 and chlorine substituents at C4/C6 likely deactivates the indole ring, making this approach synthetically challenging.

Challenges and Limitations

  • Regioselectivity in Fischer Synthesis : Competing cyclization pathways may generate minor amounts of 5,7-dichloro isomers, necessitating careful chromatographic separation.
  • Acid Sensitivity : The free carboxylic acid form is prone to decarboxylation above 260°C, complicating high-temperature reactions.
  • Solubility Issues : The final product exhibits limited solubility in common organic solvents (e.g., <1 mg/mL in DMSO), restricting its use in solution-phase reactions.

Industrial-Scale Considerations

For bulk production, the following modifications improve efficiency:

  • Continuous flow diazotization : Minimizes thermal degradation risks.
  • Catalytic hydrogenation : Replaces SnCl₂ with Pd/C for greener hydrazine synthesis.
  • Microwave-assisted hydrolysis : Reduces ester hydrolysis time from 6 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

Neuroscience Research

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid has been identified as a potential chemical probe in neuroscience. It has been studied for its binding affinity to NMDA receptors, which play a crucial role in synaptic plasticity and memory function. Interaction studies have demonstrated that this compound can act as an antagonist at these receptors, providing insights into receptor functions and signaling pathways relevant to neurological disorders .

Antiviral Activity

Research has highlighted the compound's potential as an inhibitor of HIV-1 integrase. Structural modifications of derivatives based on indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer activity of integrase, with some derivatives achieving IC₅₀ values as low as 0.13 μM. This suggests that this compound could serve as a scaffold for developing new antiviral agents targeting HIV .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Agricultural Applications

In agricultural chemistry, this compound has been explored for its potential use as a pesticide or herbicide. Its efficacy against certain plant pathogens and pests has been documented, suggesting that it could play a role in sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, allowing for the production of derivatives with enhanced biological activities. Studies have shown that structural modifications can significantly affect the compound's pharmacological properties, leading to improved binding affinities and biological efficacy .

Case Studies

Study Focus Findings Reference
NMDA Receptor BindingDemonstrated antagonist properties with implications for neuroprotection.
HIV-1 Integrase InhibitionDerivatives showed IC₅₀ values as low as 0.13 μM; potential for antiviral drug development.
Anticancer ActivityInduced apoptosis in cancer cell lines; ongoing investigations into mechanisms.
Agricultural EfficacyEffective against specific plant pathogens; potential use in pest management.

Mechanism of Action

The mechanism by which 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation and Substituent Position Effects

4,6-Dichloro-1H-indole-2-carboxylic Acid (CAS 101861-63-6)
  • Key differences : Lacks the 3-methyl group present in the target compound.
  • This compound is often used as a precursor for synthesizing derivatives like 3-(2-carboxyethyl)-4,6-dichloroindole-2-carboxylic acid .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
  • Key differences : Chlorine substituent at position 7 instead of 4 and 4.
  • Implications : Altered electronic properties due to the shift in halogen placement may affect solubility and reactivity. Safety data indicate it is restricted to research use due to undefined hazards .

Functional Group Modifications

3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic Acid
  • Structure : Features a propionic acid chain at position 3 instead of a methyl group.
  • Implications : The extended carboxylic acid chain increases hydrophilicity and may improve solubility in aqueous media, making it suitable for biochemical assays .
Hydantoin-Substituted Derivatives (e.g., Compound 17)
  • Structure : 4,6-Dichloro-3-[(2-oxo-3-phenyl-1-imidazolidinyl)methyl]indole-2-carboxylic acid.
  • Implications : The hydantoin moiety introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. Reported melting points (~262°C) and IR spectra (νmax 1650 cm⁻¹ for carbonyl) suggest thermal stability and conformational rigidity .

Ester Derivatives

Ethyl 4,6-Dichloroindole-2-carboxylates (e.g., Compounds 19m–19p)
  • Structure : Ethyl ester replaces the carboxylic acid group.
  • Implications : Esters are typically more lipophilic, facilitating membrane permeability in drug design. Hydrolysis of these esters regenerates the active carboxylic acid form, as demonstrated in synthesis protocols .

Methoxy-Substituted Analogs

5-Methoxyindole-2-carboxylic Acid Ethyl Ester (CAS 128717-77-1)
  • Key differences : Methoxy group at position 5 instead of chloro and methyl groups.

Research Implications and Gaps

  • Structural Insights : Chlorine and methyl groups at positions 4, 6, and 3 enhance steric and electronic effects critical for ligand-receptor interactions.
  • Unanswered Questions: Limited data exist on the target compound’s biological activity, toxicity, or pharmacokinetics.

Biological Activity

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound with significant biological activity. Its structure comprises an indole ring substituted with chlorine and methyl groups, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₇Cl₂NO₂. The compound features:

  • Indole structure : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Substituents : Chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position enhance its biological interactions.

This compound interacts with various biological targets, influencing several biochemical pathways:

Target Receptors :

  • NMDA Receptors : Binding studies indicate that this compound acts as an antagonist at NMDA receptors, potentially modulating excitatory neurotransmission.
  • HIV Integrase : Research shows that derivatives of indole-2-carboxylic acids can inhibit HIV integrase activity, suggesting that related compounds may also exhibit antiviral properties .

Biochemical Pathways :
The compound has been associated with multiple biological activities including:

  • Antiviral : Exhibiting inhibitory effects against HIV integrase.
  • Antimicrobial : Demonstrating activity against various bacterial strains.
  • Anticancer : Potential effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Description References
AntiviralInhibits HIV integrase; potential for further optimization in drug development.
AntimicrobialEffective against various bacterial strains; potential applications in treating infections.
AnticancerInduces apoptosis in cancer cells; shows promise in cancer therapy research.
AntioxidantExhibits free radical scavenging properties, contributing to its protective effects.

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications to enhance the biological activity of indole derivatives:

  • HIV Integrase Inhibition :
    • A study demonstrated that structural optimizations on related compounds significantly improved their integrase inhibitory effects, with IC₅₀ values as low as 0.13 μM for optimized derivatives . This indicates a promising avenue for developing new antiviral agents.
  • Antimicrobial Studies :
    • Investigations into the antimicrobial properties of this compound revealed effectiveness against Gram-positive and Gram-negative bacteria, supporting its potential application in treating infections.
  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapeutics.

Q & A

Basic: What are the standard synthetic routes for preparing 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via cyclization and functionalization of substituted indole precursors. For example:

  • Route A : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours) .
  • Route B : Condensation of 3-formylindole derivatives with thioxo-thiazolidinones under similar acidic conditions (2.5–3 hours) .
    Key Considerations : Reaction time, catalyst load, and purification (e.g., recrystallization from DMF/acetic acid mixtures) significantly impact yield.

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization relies on:

  • Spectroscopy :
    • 1H NMR (DMSO-d6): Peaks at δ 7.44 (d, IndH), 7.23 (d, IndH) confirm aromatic protons; δ 13.45 (broad, COOH) indicates carboxylic acid .
    • IR : Bands at 1780 cm⁻¹ (C=O stretch) and 3600–2900 cm⁻¹ (O-H/N-H stretches) .
  • Elemental Analysis : Confirms molecular formula (e.g., C₁₂H₉Cl₂NO₄) .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

  • Substituent Effects : Hydantoin substitutions at the 3-position enhance binding to biological targets (e.g., enzymes or receptors). For instance, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives show improved activity due to hydrogen-bonding interactions .
  • Steric Hindrance : Methyl groups at the 3-position (as in the target compound) may reduce solubility but increase metabolic stability .

Advanced: How can contradictory data in synthesis protocols be resolved?

Methodological Answer:
Contradictions in reaction times (e.g., 3–5 hours vs. 2.5–3 hours) arise from differences in substituent reactivity.

  • Resolution Strategy :
    • Monitor reaction progress via TLC or HPLC.
    • Optimize conditions using Design of Experiments (DoE) to balance time and yield .

Advanced: What mechanisms underlie its reported biological activity?

Methodological Answer:

  • Enzyme Inhibition : The compound inhibits enzymes (e.g., kinases) via competitive binding at the ATP pocket, as suggested by docking studies with hydantoin derivatives .
  • Cellular Uptake : Chlorine substituents enhance lipophilicity, improving membrane permeability .

Basic: What are the IUPAC and alternative identifiers for this compound?

Answer:

  • IUPAC Name : this compound.
  • Alternative Names : MDL-29951, CLI (referring to structural analogs) .
  • CAS Registry : 130798-51-5 .

Advanced: What analytical challenges arise in quantifying this compound?

Methodological Answer:

  • Chromatographic Issues : Co-elution with degradation products (e.g., decarboxylated derivatives) can occur.
    • Mitigation : Use reverse-phase HPLC with acidic mobile phases (0.1% TFA) to improve peak resolution .
  • Detection Sensitivity : Low UV absorbance requires derivatization (e.g., esterification) for enhanced detection .

Advanced: How does pH affect its stability in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Promotes decarboxylation, forming 4,6-dichloro-3-methylindole .
  • Neutral/Basic Conditions (pH 7–9) : Hydrolysis of the carboxylic acid group occurs, requiring storage at pH 4–5 and 4°C .

Advanced: What computational tools predict its reactivity or binding modes?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., using SMILES: Clc1cc2c(c(Cl)c1)c(c(C(=O)O)n2)CCC(=O)O) .
  • DFT Calculations : Predict electrophilic sites (e.g., C-5 position) for functionalization .

Advanced: How can reaction yields be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening : Sodium acetate vs. other bases (e.g., K₂CO₃) to reduce side reactions .
  • Solvent Optimization : Replacing acetic acid with mixed solvents (e.g., acetic acid/EtOH) improves solubility of intermediates .

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